
BP-5-087
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BP-5-087 is a STAT3 inhibitor, combining with BCR-ABL1 inhibition to overcome kinase-independent resistance in chronic myeloid leukemia.
Aplicaciones Científicas De Investigación
Biomedical Applications
Black phosphorus (BP) has garnered significant interest in the biomedical field due to its unique properties such as layer-dependent bandgap, carrier mobility, large surface-area-to-volume ratio, biodegradability, photoacoustic properties, and biocompatibility. These features make BP an ideal candidate for photothermal therapy, photodynamic therapy, drug delivery, 3D printing, bioimaging, biosensing, and theranostics. Challenges like surface instability due to chemical degradation are being addressed to expand its application scope (Luo et al., 2019).
Chemical Sensing
BP's anisotropic electroconductivity, tunable direct bandgap, surface activity, and biodegradability make it a significant material in the development of various electrochemical sensors. Recent advancements include chemically modified electrodes, electrochemiluminescence sensors, enzyme electrodes, electrochemical aptasensors, electrochemical immunosensors, and ion-selective electrodes. The protection methodologies for enhancing BP's stability are also explored in this context (Li et al., 2021).
Optoelectronics and Electronics
BP is reintroduced as an anisotropic layered material with potential in optoelectronics and electronics. It demonstrates high mobility and a substantial on-off current ratio, showing promise for thin-film electronics and infrared optoelectronics. Its anisotropic properties are particularly advantageous for novel device applications (Xia et al., 2014).
Photonics and Solid-State Lasers
Few-layer BP is shown to be an effective optical modulator for solid-state lasers, producing short laser pulses. This demonstrates BP's potential in ultrafast photonics applications (Ma et al., 2015).
Energy Storage and Catalysis
BP is being explored for its application in energy storage, catalysis, and sensor applications due to its high charge-carrier mobility, theoretical capacity, and anisotropic structure. Its applications span across Li-/Na-ion battery anodes, catalysis in oxygen evolution/hydrogen evolution reactions, photocatalytic hydrogen production, and selective sensors (Liu et al., 2018).
Synthesis and Application for Solar Cells
BP's tunable bandgap, high carrier mobility, and ambipolar conduction ability make it a promising candidate for solar cell applications. Its synthesis, properties, and potential use in emerging solar cells are highlighted (Batmunkh et al., 2018).
Biodegradable Polymers and Biomedical Applications
BP, also known as phosphorene, has been recognized for its optical, mechanical properties, electrical conductivity, and electron-transfer capacity. These attributes make it a potential alternative to graphene-based materials in biomedical applications, such as biosensing, drug delivery, photoacoustic imaging, and cancer therapies (Choi et al., 2018).
Sensing Material in Nanotechnology
BP's "puckered" lattice structure and higher surface to volume ratio compared to graphene and transition metal dichalcogenides (TMDs) offer unique advantages in sensing applications. This includes gas sensing, humidity sensing, photo-detection, bio-sensing, and ion sensing (Yang et al., 2018).
Propiedades
Número CAS |
1803281-30-2 |
|---|---|
Nombre del producto |
BP-5-087 |
Fórmula molecular |
C37H37F3N2O6S |
Peso molecular |
694.77 |
Nombre IUPAC |
4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46) |
Clave InChI |
IDTZFQNZGVMMTM-UHFFFAOYSA-N |
SMILES |
FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BP-5-087; BP5087; BP 5 087; BP5-087; BP-5087 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



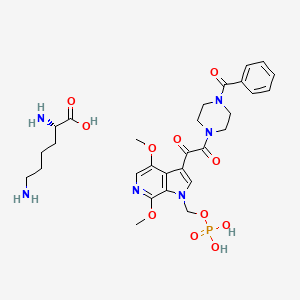
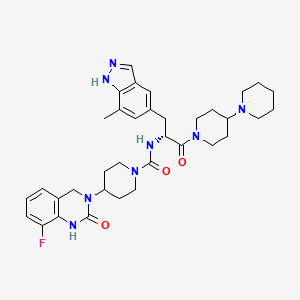
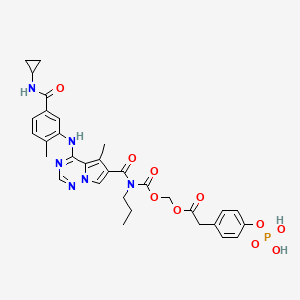
![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
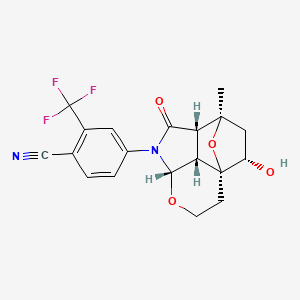
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
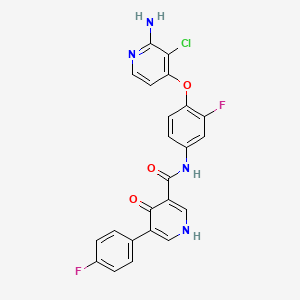
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
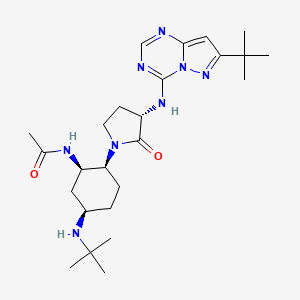
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
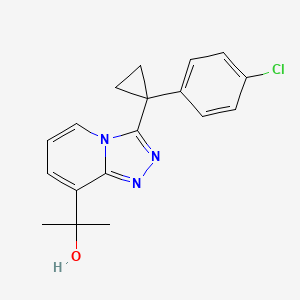
![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)